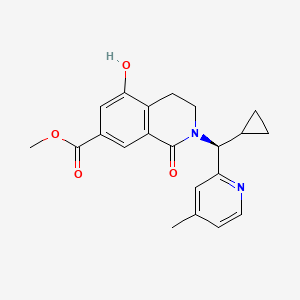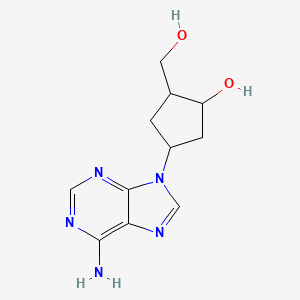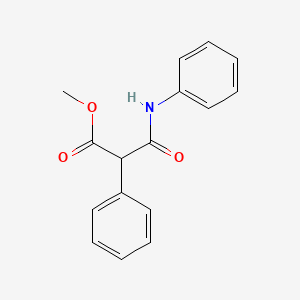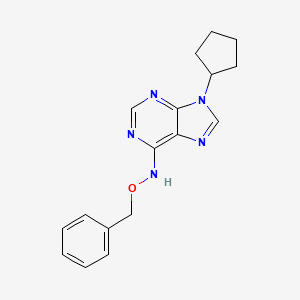![molecular formula C13H17Cl2N3O3 B14005385 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide CAS No. 6945-08-0](/img/structure/B14005385.png)
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of bis(2-chloroethyl)amino and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide typically involves the reaction of bis(2-chloroethyl)amine with a nitrophenyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interfere with DNA replication.
Wirkmechanismus
The mechanism of action of 2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and cell division. This property makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used in chemotherapy.
Melphalan: Similar in structure and used for treating multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide is unique due to the presence of the nitrophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other nitrogen mustard compounds and may contribute to its specific applications in research and medicine .
Eigenschaften
CAS-Nummer |
6945-08-0 |
|---|---|
Molekularformel |
C13H17Cl2N3O3 |
Molekulargewicht |
334.20 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H17Cl2N3O3/c1-10(17(7-5-14)8-6-15)13(19)16-11-3-2-4-12(9-11)18(20)21/h2-4,9-10H,5-8H2,1H3,(H,16,19) |
InChI-Schlüssel |
IUPNEKOFMAUEPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)

![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)






![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
